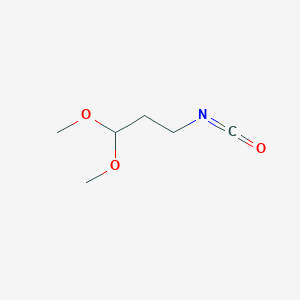
2-(Dimethylamino)ethane-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)ethane-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are known for their reactivity and versatility in organic synthesis. The presence of both a sulfonyl fluoride group and a dimethylamino group in its structure makes it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethane-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 2-(dimethylamino)ethanol with sulfuryl fluoride (SO₂F₂) under controlled conditions. The reaction typically requires a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group.
Another method involves the use of fluorosulfonyl radicals, which can be generated from various precursors. These radicals can then react with 2-(dimethylamino)ethanol to form the desired sulfonyl fluoride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)ethane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The compound can undergo addition reactions with various electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the by-products.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while oxidation might produce a sulfone.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)ethane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Chemical Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological systems.
Drug Discovery: It serves as an intermediate in the synthesis of potential drug candidates.
Materials Science: The compound is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)ethane-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical reactions and applications.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl Fluoride: Similar in structure but lacks the dimethylamino group.
Ethanesulfonyl Fluoride: Similar in structure but lacks the dimethylamino group.
Trifluoromethanesulfonyl Fluoride: Contains a trifluoromethyl group instead of a dimethylamino group.
Uniqueness
2-(Dimethylamino)ethane-1-sulfonyl fluoride is unique due to the presence of both a sulfonyl fluoride group and a dimethylamino group. This combination imparts distinct reactivity and makes it a valuable intermediate in various chemical reactions and applications.
Propiedades
Número CAS |
660-13-9 |
|---|---|
Fórmula molecular |
C4H10FNO2S |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethanesulfonyl fluoride |
InChI |
InChI=1S/C4H10FNO2S/c1-6(2)3-4-9(5,7)8/h3-4H2,1-2H3 |
Clave InChI |
VCCBEFPGKBGDEH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCS(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{4-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]phenyl}-1,3-oxazole-4-carboxamide dihydrochloride](/img/structure/B13622387.png)




![[3-(Methylamino)tetrahydropyran-3-yl]methanol](/img/structure/B13622416.png)


![[1-(4-Nitro-phenyl)-cyclopropyl]-methanol](/img/structure/B13622452.png)


![5,6-Dimethyl-3-[2-(trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one](/img/structure/B13622471.png)
